Cas no 1805327-64-3 (Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate)
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate
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- Inchi: 1S/C10H10F2INO2/c1-2-16-9(15)5-6-3-7(10(11)12)14-8(13)4-6/h3-4,10H,2,5H2,1H3
- InChI Key: ZPWSKINCLPIIQT-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C(F)F)=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 241
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074795-250mg |
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate |
1805327-64-3 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029074795-500mg |
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate |
1805327-64-3 | 97% | 500mg |
$855.75 | 2022-04-01 | |
| Alichem | A029074795-1g |
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate |
1805327-64-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate (CAS No. 1805327-64-3): A Versatile Building Block in Modern Pharmaceutical Synthesis
Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate, identified by its CAS number 1805327-64-3, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative, characterized by its difluoromethyl and iodopyridine substituents, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various bioactive molecules.
The structural features of Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate make it particularly valuable in medicinal chemistry. The presence of an iodine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, which are fundamental in constructing complex organic molecules. Specifically, palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings can be employed to introduce diverse aryl or vinyl groups, thereby expanding the molecular architecture of the final product.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced metabolic stability and binding affinity. The difluoromethyl group in Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate is a prime example of such a moiety. Its incorporation into drug candidates often leads to improved pharmacokinetic profiles, making it a preferred choice for medicinal chemists aiming to develop next-generation therapeutics.
The compound's acetate ester functionality at the 4-position offers additional synthetic versatility. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other ester derivatives, enabling further modifications to suit specific pharmacological requirements. This adaptability makes Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate a cornerstone in the synthesis of novel drug candidates targeting various therapeutic areas.
The iodinated pyridine core is particularly noteworthy for its role in fragment-based drug design. Pyridines are ubiquitous scaffolds in bioactive molecules, often serving as key pharmacophores due to their ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By leveraging Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate, researchers can rapidly assemble and optimize small molecule libraries for high-throughput screening campaigns.
The growing interest in kinase inhibitors has further highlighted the importance of this compound. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. The structural motif present in Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate aligns well with known kinase binding pockets, making it a valuable starting point for designing potent inhibitors.
In conclusion, Ethyl 2-(difluoromethyl)-6-iodopyridine-4-acetate(CAS No. 1805327-64-3) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features—combining a difluoromethyl, an iodine substituent, and an acetate ester—endow it with remarkable synthetic potential. As research continues to uncover new therapeutic targets and develop innovative drug discovery strategies, this compound is poised to remain a cornerstone of modern medicinal chemistry.
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